3-Phenyl-1,2-Propandiol

Description

Contextual Significance in Synthetic Organic Chemistry

The importance of 3-Phenyl-1,2-propandiol in synthetic organic chemistry stems from its role as a versatile intermediate. The diol functionality allows for a variety of chemical transformations, making it a key precursor in the synthesis of numerous organic compounds. For instance, it can undergo oxidation to produce chiral α-hydroxy ketones, which are valuable synthons in organic synthesis. researchgate.net

Furthermore, derivatives of this compound, such as 3-amino-1-phenyl-1,2-propanediol, are of interest for their potential biological activities and serve as intermediates in the preparation of pharmaceuticals. ontosight.ai The ability to introduce various functional groups onto the this compound scaffold allows for the creation of a diverse range of molecules with specific properties. For example, the chemoselective reaction of (2R, 3R)-3-methylamino-3-phenyl-1,2-propanediol with different electrophiles can yield 1,3-oxazolidines and 1,3-dioxolanes, which are important heterocyclic compounds. tandfonline.com

The synthesis of this compound itself can be achieved through various methods. One common approach involves the reduction of corresponding ketones or the dihydroxylation of alkenes. For example, the asymmetric reduction of 1-phenyl-1,2-propanedione (B147261) using baker's yeast can produce optically active 1-phenyl-1,2-propanediol. jst.go.jp

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C9H12O2 |

| Molecular Weight | 152.19 g/mol |

| Appearance | Colorless to light yellow viscous liquid |

| ChemSpider ID | 191583 chemspider.com |

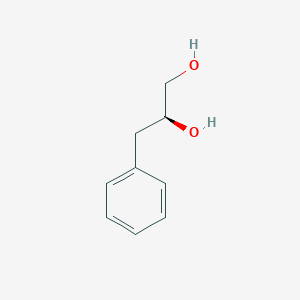

Overview of Stereochemical Considerations of this compound

The stereochemistry of this compound is a critical aspect of its chemistry and applications. The molecule contains a chiral center at the carbon atom bearing the secondary hydroxyl group, meaning it can exist as two enantiomers: (R)-3-phenyl-1,2-propandiol and (S)-3-phenyl-1,2-propandiol. These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities and chemical reactivities. windows.net

The synthesis of enantiomerically pure or enriched this compound is a significant focus of research. Asymmetric synthesis methods are often employed to selectively produce one enantiomer over the other. univpancasila.ac.id For example, the stereoselective oxidation of aryl-substituted vicinal diols can lead to chiral α-hydroxy ketones, highlighting the importance of the starting diol's stereochemistry. researchgate.net

When a second chiral center is introduced, as in the case of its amino-substituted derivatives like (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol, the molecule can exist as multiple diastereomers. The specific stereoisomer used is often crucial for its intended application, particularly in asymmetric synthesis where it can act as a chiral auxiliary to control the stereochemical outcome of a reaction. The precise arrangement of atoms in three-dimensional space, known as the configuration, dictates the molecule's interaction with other chiral molecules, which is a fundamental principle in areas like drug design and catalysis. windows.net

The ability to control the stereochemistry during the synthesis of this compound and its derivatives is therefore of paramount importance for its effective use in the creation of complex, stereochemically-defined molecules.

Interactive Data Table: Stereoisomers of Phenylpropanediol Derivatives

| Compound | Stereochemistry |

| (R,R)-3-Azido-3-phenyl-1,2-propanediol | (R,R) configuration at two chiral centers ontosight.ai |

| (S,S)-3-Azido-3-phenyl-1,2-propanediol | A stereoisomer with (S,S) configuration ontosight.ai |

| (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol | (1S,2S) configuration at two stereocenters |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-phenylpropane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWQMXKQJVAWKI-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332212 | |

| Record name | 3-Phenyl-1,2-Propandiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61475-32-9 | |

| Record name | (2S)-3-Phenyl-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61475-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-3-Phenylpropane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061475329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-1,2-Propandiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-3-PHENYLPROPANE-1,2-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PQ7U3G5W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Phenyl 1,2 Propandiol and Its Chiral Derivatives

Chemoenzymatic and Biocatalytic Synthesis Approaches

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis, often providing high chemo-, regio-, and stereoselectivity under mild reaction conditions. The use of whole microbial cells or isolated enzymes allows for the production of specific enantiomers of phenyl-substituted diols.

Microbial Transformations for Stereoselective Production of 3-Phenyl-1,2-Propanediol

Microbial transformations are a key strategy for producing chiral diols. Various microorganisms have been screened and identified for their ability to stereoselectively transform precursors into desired 3-phenyl-1,2-propanediol isomers. For instance, whole cells of certain microorganisms can mediate the enantioselective oxidation of racemic diols, allowing for the kinetic resolution of the mixture. researchgate.net In one such process, the enantioselective oxidation of (1R,2S)-1-phenyl-1,2-propanediol by baker's yeast yields (-)-(S)-1-phenyl-2-hydroxy-1-propanone with a 64% isolated yield and 93% enantiomeric excess (ee). researchgate.net This demonstrates the potential to resolve racemic mixtures to obtain enantiomerically enriched compounds.

Furthermore, microorganisms like Geotrichum candidum have been successfully used for the kinetic resolution of (±)-anti-1-phenyl-1,2-propanediol, yielding (1S,2R)-1-phenyl-1,2-propanediol with a 32% yield and 99% ee. researchgate.net The use of whole-cell biocatalysts is advantageous as it often circumvents the need for costly enzyme purification and cofactor regeneration. rsc.org

Enzymatic Resolution and Asymmetric Reduction Strategies for Phenyl-Substituted Diols

Enzymatic methods, including kinetic resolution and asymmetric reduction, are highly effective for synthesizing enantiomerically pure phenyl-substituted diols. Alcohol dehydrogenases (ADHs) are particularly valuable for their ability to catalyze the stereoselective reduction of prochiral ketones or the oxidation of racemic alcohols. mdpi.com

Kinetic resolution of racemic 1-phenyl-1,2-ethanediol (B126754) has been achieved using glycerol (B35011) dehydrogenase (GDH), resulting in the (S)-enantiomer with an enantiomeric excess greater than 99%. researchgate.net This process can be hampered by product inhibition, which can be overcome by techniques like continuous product extraction. researchgate.net

Asymmetric reduction of α-hydroxy ketones is another powerful strategy. For example, carbonyl reductase SCRII co-expressed in Pichia pastoris catalyzes the reduction of 2-hydroxyacetophenone (B1195853) to (S)-phenyl ethanediol with an optical purity of over 99% and a yield of 96.3%. researchgate.net The combination of enzymes in cascade reactions can further enhance efficiency. A three-enzyme cascade involving transaminase, carbonyl reductase, and glucose dehydrogenase has been used to convert amino alcohols to enantiopure vicinal 1,2-diols with high yields (69–90%) and excellent ee values (91–>99% ee). researchgate.net

| Enzyme/System | Substrate | Product | Key Result | Reference |

|---|---|---|---|---|

| Glycerol Dehydrogenase (GDH) | Racemic 1-phenyl-1,2-ethanediol | (S)-1-phenyl-1,2-ethanediol | >99% ee | researchgate.net |

| Carbonyl Reductase SCRII in Pichia pastoris | 2-hydroxyacetophenone | (S)-phenyl ethanediol | >99% optical purity, 96.3% yield | researchgate.net |

| Three-enzyme cascade | Amino alcohols | Chiral vicinal 1,2-diols | 69–90% yield, 91–>99% ee | researchgate.net |

| E. coli/RasADH | 1,4-diphenylbutane-1,4-dione | (1S,4S)-1,4-diphenylbutane-1,4-diol | 82% conversion, 98% de, >99% ee | mdpi.com |

Whole-Cell Biocatalysis in Micro-Aqueous Systems for 1-Phenyl-1,2-Propanediol

A significant advancement in biocatalysis is the use of whole-cell systems in micro-aqueous organic solvents. rsc.orgacs.org This approach allows for much higher concentrations of hydrophobic substrates compared to purely aqueous systems, leading to dramatically increased space-time yields while maintaining high stereoselectivity. acs.org

In this system, lyophilized whole cells containing the necessary enzymes are suspended in an organic solvent with a minimal amount of buffer. rsc.orgacs.org This setup has been successfully applied to the synthesis of all four stereoisomers of 1-phenyl-1,2-propanediol (PPD) starting from inexpensive aldehydes. acs.org By combining two different carboligases and two alcohol dehydrogenases, a modular approach allows for the flexible production of each stereoisomer. acs.orgresearchgate.net This method has achieved product concentrations up to 63.8 g/L with yields as high as 98% and excellent stereoselectivities. acs.org The space-time yields can be remarkable, reaching up to 327 g L⁻¹ d⁻¹. rsc.org

| Catalyst Combination | Product Isomer | Product Concentration | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| BAL and RADH | (1R,2R)-PPD | 366.5 ± 7.0 mM | 99% | ~99% de | acs.org |

| BFDL461A and LbADH | (1S,2S)-PPD | - | - | - | acs.org |

| BFDL461A and RADH | (1S,2R)-PPD | 420 ± 15.4 mM (63.8 g/L) | 98% | ~95% de | acs.org |

| BAL and LbADH | (1R,2S)-PPD | - | - | - | acs.org |

Asymmetric Chemical Synthesis of 3-Phenyl-1,2-Propandiol

While biocatalytic methods are powerful, asymmetric chemical synthesis remains a cornerstone for producing chiral molecules. These methods often rely on the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction.

Enantioselective Pathways via Chiral Auxiliaries and Catalysts

The development of chiral catalysts and auxiliaries has revolutionized asymmetric synthesis. univpancasila.ac.id For the synthesis of phenyl-substituted diols, enantioselective hydrogenation of diketones using heterogeneous catalysts modified with a chiral additive is a viable strategy. For example, the hydrogenation of 1-phenyl-1,2-propanedione (B147261) over an Ir/TiO₂ catalyst in the presence of cinchonidine (B190817) as a chiral modifier allows for the production of various stereoisomers of the corresponding diol. nih.gov

Chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction, are also widely used. (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol itself is a valuable chiral auxiliary used in the synthesis of chiral oxazolines. The synthesis of such chiral building blocks often requires enantioselective catalysis or resolution techniques to ensure high stereochemical purity.

Stereocontrol in Multi-Step Synthetic Sequences of Phenyl-Substituted Propanediols

Achieving precise stereocontrol in a multi-step synthesis is a significant challenge in organic chemistry. oapen.org The synthesis of complex molecules often requires a sequence of reactions where the stereochemistry at each new chiral center is carefully controlled. savemyexams.com

For phenyl-substituted propanediols, multi-step sequences can be designed to build the carbon skeleton and introduce the desired stereocenters sequentially. For instance, the synthesis of all four stereoisomers of 4-methoxyphenyl-1,2-propanediol has been achieved through a four-atom-efficient enzyme cascade. acs.org This approach utilizes a combination of a benzaldehyde (B42025) lyase and an alcohol dehydrogenase in a microaqueous reaction system. acs.org By selecting the appropriate enzyme combination, each of the four possible stereoisomers can be obtained with high selectivity. acs.org Such biocatalytic cascades, integrated into a multi-step synthetic plan, represent a powerful strategy for accessing all stereoisomers of a target molecule. acs.org

Kinetic Resolution Techniques in Chemical Synthesis of Phenylpropanediols

Kinetic resolution has emerged as a powerful strategy for the separation of racemic mixtures of phenylpropanediols, yielding enantiomerically enriched products. This approach relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. A variety of methods, including enzymatic and chemoenzymatic resolutions, have been successfully employed.

Lipases are the most extensively studied enzymes for the kinetic resolution of 3-phenyl-1,2-propanediol and its derivatives due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. nih.govuniovi.es The most common lipase-catalyzed reactions are hydrolysis of esters, alcoholysis, and transesterification (acylation).

In lipase-catalyzed hydrolysis, a racemic ester of 3-phenyl-1,2-propanediol is selectively hydrolyzed by the enzyme to yield one enantiomer of the alcohol and the unreacted ester of the other enantiomer. For instance, the racemate of ethyl 3-amino-3-phenyl-2-hydroxy-propionate has been resolved via lipase-mediated kinetic hydrolysis using lipase (B570770) from Burkholderia cepacia (formerly Pseudomonas cepacia) immobilized on diatomaceous earth (PS IM). nih.gov This process, conducted in diisopropyl ether (DIPE) with 0.5 equivalents of H₂O at 50 °C for 3 hours, resulted in the (2R,3S)-enantiomer with 100% enantiomeric excess (ee) at approximately 50% conversion. nih.gov

Transesterification, or acylation, is another widely used technique where a racemic alcohol is acylated using an acyl donor in the presence of a lipase. The lipase selectively acylates one enantiomer, leaving the other unreacted. The choice of lipase, solvent, and acyl donor can significantly influence the enantioselectivity and reaction rate. For example, the kinetic resolution of racemic 2-phenyl-1,2-ethanediol, a related compound, has been achieved with high enantioselectivity using various lipases.

Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical reactions. skemman.is A common strategy involves the enzymatic resolution of a partially protected diol. skemman.isresearchgate.net For instance, a racemic 1,2-diol can be regioselectively protected at the primary hydroxyl group, followed by enzymatic kinetic resolution of the remaining secondary hydroxyl group. researchgate.net Subsequent chemical deprotection yields the enantiomerically pure diol. The use of tin(II) halide catalysts for the regioselective introduction of a benzhydryl ether protecting group on vicinal diols has been reported, followed by kinetic resolution using immobilized lipase from Pseudomonas cepacia. skemman.is

Dynamic kinetic resolution (DKR) is an advanced technique that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. This is achieved by combining the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. While specific examples for 3-phenyl-1,2-propanediol are less common in the provided literature, the principle has been applied to related chiral alcohols.

The following table summarizes representative examples of kinetic resolution applied to phenylpropanediol derivatives:

| Substrate | Catalyst/Enzyme | Reaction Type | Solvent | Acyl Donor/Nucleophile | Temp. (°C) | Time (h) | Conversion (%) | Product ee (%) | Reference |

| (R,S)-3-(4-phenyl-1-piperazinyl)-1,2-propanediol diacetate | Lipase Amano PS | Alcoholysis | Various organic solvents | n-propanol | - | - | - | - | researchgate.net |

| rac-ethyl 3-amino-3-phenyl-2-hydroxy-propionate | Lipase from B. cepacia (PS IM) | Hydrolysis | Diisopropyl ether | H₂O (0.5 eq.) | 50 | 3 | ~50 | 100 ((2R,3S)-isomer) | nih.gov |

| rac-azetidin-2-one derivative | Lipase from Arthrobacter sp. (ABL) | Hydrolysis | Buffer/MeCN, DMF, or DMSO | H₂O | - | - | ~50 | >99 | nih.gov |

| rac-1-O-benzhydryl-1,2-diols | Immobilized lipase from P. cepacia | Kinetic Resolution | - | - | - | - | - | (2R)-acetate & (2S)-alcohol | skemman.is |

Green Chemistry Principles in the Synthesis of Phenylpropanediols

The application of green chemistry principles to the synthesis of 3-phenyl-1,2-propanediol and its derivatives is crucial for developing sustainable and environmentally friendly manufacturing processes. Key areas of focus include the use of sustainable solvents, the development of benign catalytic systems, and the implementation of energy-efficient protocols.

Utilization of Sustainable Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) are often toxic, flammable, and contribute to air pollution. Consequently, there is a significant research effort to replace them with greener alternatives. text2fa.irresearchgate.netnih.gov

Glycerol and its derivatives have emerged as promising green solvents. tandfonline.comresearchgate.netpreprints.orgunina.it Glycerol is a biodegradable, non-toxic, and non-volatile liquid derived from renewable resources like biodiesel production. researchgate.netpreprints.org Its high boiling point and polarity make it a suitable medium for a variety of reactions. researchgate.net Derivatives of glycerol, such as 1,2-propanediol and 1,3-propanediol, obtained through hydrogenolysis, are less polar and viscous, offering a wider range of solvent properties. tandfonline.com For instance, in Suzuki cross-coupling reactions, the product yield was found to be influenced by the polarity of glycerol-based solvents, with 1,2-propanediol providing the highest yield in some cases. researchgate.netunina.it The use of glycerol as a solvent has been shown to enhance reaction yields and selectivity in some cases, while also allowing for catalyst and solvent recycling. unina.it

Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene are also gaining traction as sustainable alternatives to conventional solvents. mdpi.com These solvents are derived from renewable feedstocks and often exhibit favorable environmental and safety profiles.

Water is the ultimate green solvent, being abundant, non-toxic, and non-flammable. researchgate.net Biocatalytic reactions, such as those employing lipases, are often compatible with aqueous media, although the low solubility of some organic substrates can be a limitation. niscpr.res.in To address this, biphasic systems using a minimal amount of an organic co-solvent or surfactant-based systems can be employed.

The table below highlights some sustainable solvents and their potential applications in syntheses relevant to phenylpropanediols.

| Solvent | Type | Key Properties | Potential Application in Phenylpropanediol Synthesis | Reference |

| Glycerol | Bio-based | Non-toxic, biodegradable, non-volatile, high boiling point | Reaction medium for various synthetic steps, including catalytic reactions. | tandfonline.comresearchgate.netpreprints.orgunina.it |

| 1,2-Propanediol | Bio-based (from glycerol) | Less polar and viscous than glycerol | Alternative green solvent with tunable properties. | tandfonline.comresearchgate.netunina.it |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Lower miscibility with water than THF, more stable | Co-solvent in biocatalytic reductions. | mdpi.com |

| Water | Inorganic | Abundant, non-toxic, non-flammable | Medium for enzymatic reactions like hydrolysis. | researchgate.net |

| Deep Eutectic Solvents (DESs) | Ionic Liquid Analogue | Low toxicity, biodegradable, straightforward synthesis | Reaction media for biocatalytic reductions. | researchgate.net |

Development of Environmentally Benign Catalytic Systems

The development of catalysts that are efficient, selective, and environmentally friendly is a cornerstone of green chemistry. In the context of 3-phenyl-1,2-propanediol synthesis, both biocatalysts and heterogeneous catalysts offer significant advantages over traditional stoichiometric reagents.

Biocatalysts , particularly lipases, are exemplary green catalysts. polscientific.com They operate under mild conditions (temperature and pH), are highly selective (chemo-, regio-, and enantioselective), and are biodegradable. nih.govuniovi.espolscientific.com The use of immobilized enzymes further enhances their green credentials by allowing for easy separation from the reaction mixture and repeated reuse, which improves process economics and reduces waste. researchgate.net The hydrolysis of phenyl glycidyl (B131873) ether to 3-phenoxy-1,2-propanediol (B1222102) using an epoxide hydrolase from Candida viswanathii is a biocatalytic route that proceeds with high conversion. uniovi.esniscpr.res.in

Heterogeneous catalysts offer similar advantages in terms of catalyst recovery and recycling. Supported metal nanoparticles are a prominent class of heterogeneous catalysts. For example, hydrotalcite-supported gold nanoparticles (Au/HT) have been shown to be efficient and reusable catalysts for the aerobic oxidation of diols to lactones under mild conditions. rsc.org Platinum-based heterogeneous catalysts are also being explored for various transformations, including selective hydrogenations. mdpi.comacs.org The synthesis of palladium nanoparticles by microorganisms (bio-Pd) represents a sustainable approach to catalyst preparation under ambient conditions. nih.gov

The following table provides examples of environmentally benign catalytic systems relevant to the synthesis of phenylpropanediols.

| Catalyst Type | Catalyst Example | Reaction Type | Advantages | Reference |

| Biocatalyst | Lipases (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase) | Kinetic Resolution (Hydrolysis, Acylation) | High selectivity, mild conditions, biodegradable. | nih.govuniovi.es |

| Biocatalyst | Epoxide Hydrolase from Candida viswanathii | Epoxide Hydrolysis | High conversion, mild conditions. | uniovi.esniscpr.res.in |

| Heterogeneous | Hydrotalcite-supported Gold Nanoparticles (Au/HT) | Aerobic Oxidation of Diols | Reusable, mild conditions, high turnover number. | rsc.org |

| Heterogeneous | Platinum on Zirconia (Pt/ZrO₂) | Enantioselective Hydrogenation | Potential for chiral synthesis with solid catalysts. | mdpi.com |

| Biogenic | Palladium Nanoparticles (Bio-Pd) | Hydrogenation | Sustainable catalyst synthesis. | nih.gov |

Energy-Efficient Synthetic Protocols for Phenylpropanediols

Reducing energy consumption is a key principle of green chemistry, leading to lower costs and a smaller carbon footprint. acs.org Unconventional energy sources like microwave irradiation and solar energy are being explored to develop more energy-efficient synthetic protocols.

Microwave-assisted synthesis has gained significant attention for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. researchgate.netdntb.gov.uaresearchgate.net Microwave heating is a result of the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This technique has been applied to a wide range of organic reactions, including cyclizations and multicomponent reactions, often in greener solvents like water. researchgate.net While specific applications to 3-phenyl-1,2-propanediol are not extensively detailed in the provided results, the synthesis of related diols and their derivatives has been accelerated using this technology. mcmaster.ca

Solar-powered synthesis represents a truly sustainable approach by harnessing renewable solar energy to drive chemical reactions. researchgate.neteuchems.eu Photocatalysis, using semiconductor materials to absorb light and generate reactive species, can be used for both degradation of pollutants and the synthesis of valuable chemicals. researchgate.net While still an emerging field, the concept of using solar energy for chemical production holds immense promise for a sustainable future. euchems.eu

The following table summarizes energy-efficient synthetic protocols that could be applied to the synthesis of phenylpropanediols.

| Protocol | Energy Source | Key Advantages | Potential Application | Reference |

| Microwave-Assisted Synthesis | Microwaves | Rapid reaction rates, improved yields, enhanced energy efficiency. | Various synthetic steps in the production of diols and derivatives. | researchgate.netdntb.gov.uaresearchgate.net |

| Solar-Powered Synthesis | Solar Radiation | Utilizes renewable energy, potential for sustainable chemical production. | Photocatalytic synthesis of diols or their precursors. | researchgate.neteuchems.eu |

Advanced Analytical and Spectroscopic Characterization of 3 Phenyl 1,2 Propandiol

Chromatographic Techniques for Enantiomeric Excess Determination

The quantitative analysis of enantiomers, or enantiomeric excess (e.e.), is crucial in various fields, including asymmetric synthesis and pharmaceutical development. Chiral chromatography is the cornerstone for achieving this separation.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. csfarmacie.czphenomenex.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Research Findings: Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose (B160209), are among the most versatile and successful for the resolution of a broad range of racemic compounds. researchgate.netnih.gov For a molecule like 3-Phenyl-1,2-Propandiol, which contains a phenyl group and hydroxyl functions, these CSPs are particularly effective. The chiral recognition mechanism involves a combination of interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector. researchgate.net

The choice of the mobile phase is critical for achieving optimal separation. Typically, a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is used in normal-phase mode. The ratio of these solvents is adjusted to optimize the resolution and retention times of the enantiomers.

A typical HPLC setup for the chiral separation of this compound would involve:

Column: A column packed with a polysaccharide-based CSP (e.g., cellulose or amylose derivatives coated on a silica (B1680970) support).

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., in a 90:10 v/v ratio).

Flow Rate: A constant flow rate, typically around 1.0 mL/min.

Detection: UV detection at a wavelength where the phenyl group absorbs, for instance, 254 nm.

The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Representative Chiral HPLC Parameters for Separation of Phenyl-substituted Diols

| Parameter | Value |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane/Isopropanol (90/10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

This table presents typical starting conditions for method development; optimization is usually required.

Gas Chromatography (GC) with a chiral stationary phase is another effective method for the separation of enantiomers, particularly for volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility and improve chromatographic performance.

Research Findings: The hydroxyl groups of this compound can be derivatized with reagents such as trifluoroacetic anhydride (B1165640) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form more volatile esters or ethers. These derivatives can then be separated on a GC column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. nih.gov

A study on the enantiomeric analysis of 1,2-propanediol involved derivatization with phenylboronic acid to form a cyclic ester, which was then analyzed by multidimensional GC-MS. researchgate.net A similar approach could be adapted for this compound. The use of a mass spectrometer as a detector (GC-MS) provides both high sensitivity and structural information, confirming the identity of the separated enantiomers.

Table 2: Typical GC Conditions for Chiral Analysis of Diols (after derivatization)

| Parameter | Value |

| Chiral Stationary Phase | Derivatized β-cyclodextrin |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temp. 100 °C, ramp to 200 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Derivatization to a more volatile form (e.g., trifluoroacetyl or trimethylsilyl (B98337) ethers) is a prerequisite.

Spectroscopic Methods for Structural and Stereochemical Analysis

Spectroscopic techniques are indispensable for the structural elucidation and stereochemical analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

Research Findings: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons, and the methine proton. The chemical shifts and coupling constants of the protons on the C1 and C2 carbons would be particularly informative. For stereochemical analysis, the use of chiral solvating agents (CSAs) can be employed. nih.gov A CSA forms diastereomeric complexes with the enantiomers of this compound, which can lead to separate signals for the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric purity.

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbons bearing the hydroxyl groups and the phenyl-substituted carbon are characteristic.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.20-7.40 | Multiplet |

| CH(OH) | ~3.9 | Multiplet |

| CH₂(OH) | ~3.5-3.7 | Multiplet |

| CH₂-Ph | ~2.8 | Doublet of doublets |

| OH | Variable | Broad singlet |

Predicted values are based on spectral data of similar compounds and may vary with solvent and concentration.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | ~138 |

| Phenyl CH | ~126-129 |

| CH(OH) | ~73 |

| CH₂(OH) | ~66 |

| CH₂-Ph | ~40 |

Predicted values are based on spectral data of similar compounds.

Deuterium (²H) NMR is less common but can be used in isotopic labeling studies to probe specific positions within the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H) and phenyl groups.

Research Findings: The IR spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups. The broadness of this peak is indicative of hydrogen bonding. C-O stretching vibrations are expected in the 1000-1200 cm⁻¹ region. The presence of the phenyl group will give rise to C-H stretching absorptions just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3200-3600 | Strong, Broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-3000 | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium-Weak |

| C-O stretch | 1000-1200 | Strong |

Data is based on characteristic vibrational frequencies for the respective functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The phenyl group in this compound is the primary chromophore. It is expected to exhibit absorption bands in the UV region, typically around 260 nm, which is characteristic of the π → π* transitions of the benzene (B151609) ring.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Research Findings: In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (C₉H₁₂O₂ = 152.19 g/mol ). Common fragmentation pathways for similar phenyl-substituted alcohols include the cleavage of the C-C bond adjacent to the phenyl group or the hydroxyl group.

For 1-phenyl-1,2-propanediol, a related isomer, prominent peaks are observed at m/z 108 and 107, which can be attributed to the loss of CH₃CHO and CH₃CHOH respectively, from the molecular ion. nih.gov A significant fragment for this compound would likely be the tropylium (B1234903) ion at m/z 91, formed by rearrangement and loss of the propanediol (B1597323) side chain. The loss of water (H₂O) from the molecular ion is also a common fragmentation pathway for alcohols.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision. This data can be used to determine the elemental composition of the ions, confirming the molecular formula of this compound.

Table 6: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 152 | [M]⁺ |

| 134 | [M - H₂O]⁺ |

| 121 | [M - CH₂OH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum provides information about the absolute configuration and conformational properties of the molecule in solution.

For 3-Phenyl-1,2-propanediol, which possesses a single chiral center at the C2 position, CD spectroscopy can be employed to distinguish between its (R)- and (S)-enantiomers. Each enantiomer will produce a CD spectrum that is a mirror image of the other, exhibiting Cotton effects (peaks or troughs) of opposite signs at the same wavelengths. The sign and magnitude of these Cotton effects are characteristic of the spatial arrangement of the chromophores relative to the chiral center.

A comprehensive search of scientific literature and spectral databases did not yield specific experimental CD spectroscopic data for the individual enantiomers of 3-Phenyl-1,2-propanediol. While the theoretical principles of CD spectroscopy are well-established for determining the absolute configuration of chiral compounds, the absence of published experimental spectra for (R)-3-Phenyl-1,2-propanediol and (S)-3-Phenyl-1,2-propanediol prevents a detailed analysis and the creation of a data table of their specific chiroptical properties. Further experimental research would be required to obtain and report the characteristic Cotton effects, their corresponding wavelengths, and molar ellipticity values for each enantiomer.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, and for chiral molecules, it can unambiguously establish the absolute configuration. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice.

For an enantiomerically pure crystal of 3-Phenyl-1,2-propanediol, the determination of its absolute configuration is achieved through the analysis of anomalous dispersion effects. When using an appropriate X-ray wavelength, the scattering from atoms differs slightly for the real and its mirror-image structure. This difference, though small, can be measured and allows for the unequivocal assignment of the (R) or (S) configuration. The Flack parameter is a critical value derived from the crystallographic data that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for a given enantiomer confirms the assignment.

Despite a thorough review of crystallographic databases and the scientific literature, a specific single-crystal X-ray diffraction study for either the (R)- or (S)-enantiomer of 3-Phenyl-1,2-propanediol has not been found. Consequently, detailed crystallographic data, which would include the crystal system, space group, unit cell parameters, and the refined atomic coordinates to confirm the absolute configuration, are not available. The generation of a data table with these specific parameters is therefore not possible without prior experimental determination of the crystal structure.

Theoretical and Mechanistic Insights into 3 Phenyl 1,2 Propandiol Chemistry

Computational Studies on Conformations and Stereoisomerism

Conformational analysis is crucial for understanding the behavior of flexible molecules like 3-Phenyl-1,2-propanediol, as its three-dimensional shape dictates its physical properties and reactivity. Computational methods are powerful tools for identifying stable conformers and the energy barriers between them.

The conformational landscape of 3-Phenyl-1,2-propanediol is primarily defined by the rotation around several key single bonds: the C1-C2, C2-C3, C1-O1, and C2-O2 bonds. The relative orientation of the substituent groups gives rise to numerous possible conformers. For the simpler, unsubstituted 1,2-propanediol, extensive studies have identified a number of stable conformers, with their relative stability largely governed by the presence or absence of intramolecular hydrogen bonds between the two hydroxyl groups. researchgate.net

For 3-Phenyl-1,2-propanediol, the presence of a bulky phenyl group at the C3 position introduces significant steric hindrance, which is expected to strongly influence the preferred conformations. Computational approaches, such as molecular mechanics or more accurate quantum chemical methods, can be used to systematically explore the potential energy surface. cwu.edunih.gov An initial conformational search would typically be performed to identify a set of low-energy structures. These structures would then be optimized using a higher level of theory, such as Density Functional Theory (DFT), to determine their precise geometries and relative energies.

The stereoisomerism of 3-Phenyl-1,2-propanediol arises from the chiral center at the C2 carbon. The (R) and (S) enantiomers would be studied computationally to understand if their conformational preferences differ and to predict chiroptical properties like electronic circular dichroism (ECD) spectra, which could aid in their experimental identification.

| Parameter | Method | Expected Insights for 3-Phenyl-1,2-Propandiol |

| Potential Energy Surface Scan | Molecular Mechanics (MMFF, AMBER); Semi-empirical (PM7) | Identification of numerous possible low-energy conformers by systematically rotating key dihedral angles. |

| Conformer Optimization | Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)) | Accurate geometric parameters (bond lengths, angles) and relative energies of the most stable conformers. |

| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) Method | Determination of the energy barriers for interconversion between different conformers. |

| Solvation Effects | Polarizable Continuum Model (PCM) or explicit solvent simulations | Assessment of how the presence of a solvent might alter the relative stability of conformers, particularly those with and without intramolecular hydrogen bonds. |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for understanding the distribution of electrons within a molecule, which in turn governs its reactivity and spectroscopic properties. arxiv.org Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy for molecules of this size. nih.gov

Calculations on 3-Phenyl-1,2-propanediol would provide fundamental insights into its electronic nature. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. cuny.edu

Furthermore, calculating the molecular electrostatic potential (MEP) map would reveal the charge distribution. The MEP map illustrates regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), highlighting sites prone to electrostatic interactions and chemical attack. For 3-Phenyl-1,2-propanediol, electron-rich areas are expected around the oxygen atoms of the hydroxyl groups, while the hydrogen atoms of these groups would be electron-poor. Natural Bond Orbital (NBO) analysis could also be performed to quantify charge distributions and understand stabilizing interactions, such as hyperconjugation and hydrogen bonding within the molecule. researchgate.net

| Property | Computational Method | Scientific Insight |

| Molecular Orbitals | DFT (e.g., B3LYP) | Visualization of HOMO and LUMO distributions; calculation of the HOMO-LUMO gap to predict chemical reactivity and kinetic stability. |

| Electron Density | DFT | Mapping the probability of finding an electron at any given point, revealing the molecule's size and shape. |

| Electrostatic Potential (MEP) | DFT | Identification of electron-rich (negative potential) and electron-poor (positive potential) sites, predicting regions for nucleophilic and electrophilic attack. |

| Atomic Charges | Natural Bond Orbital (NBO) Analysis | Quantification of the partial charge on each atom, providing a detailed view of the polarity of bonds within the molecule. |

| Dipole Moment | DFT | Calculation of the overall molecular polarity, which influences solubility and intermolecular interactions. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. acs.org By mapping the potential energy surface that connects reactants to products, chemists can identify intermediates and, crucially, transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

A plausible reaction to study for 3-Phenyl-1,2-propanediol is its acid-catalyzed dehydration, a common reaction for alcohols. This reaction could potentially lead to the formation of an epoxide, an aldehyde, or a ketone, depending on which hydroxyl group is protonated and the subsequent rearrangement steps. Computational studies on the hydrogenolysis of glycerol (B35011) to propanediols have demonstrated the utility of this approach in distinguishing between competing reaction pathways. frontiersin.orgmdpi.com

To model such a reaction for 3-Phenyl-1,2-propanediol, the following steps would be taken:

Reactant and Product Optimization: The geometries of the starting material (3-Phenyl-1,2-propanediol complexed with a catalyst, e.g., H₃O⁺) and all potential products would be fully optimized to find their lowest energy structures.

Transition State (TS) Location: Specialized algorithms are used to locate the geometry of the transition state connecting the reactant to an intermediate or product.

Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. For reactants, intermediates, and products, all calculated frequencies should be real. For a true transition state, exactly one imaginary frequency must be found, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it correctly connects the desired reactant and product on the potential energy surface.

By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed, allowing for the identification of the most favorable reaction pathway. acs.org

| Computational Step | Purpose | Expected Outcome for a Dehydration Reaction |

| Geometry Optimization | Find the lowest energy structure for all species. | Optimized structures of 3-Phenyl-1,2-propanediol, protonated intermediates, transition states, and final products (e.g., epoxide, aldehyde). |

| Frequency Calculation | Characterize stationary points and obtain zero-point vibrational energies. | Confirmation of minima (no imaginary frequencies) and transition states (one imaginary frequency). |

| Transition State Search | Locate the highest energy point along the reaction path. | Identification of the structures and energies of the barriers for protonation, water loss, and rearrangement steps. |

| IRC Calculation | Verify the connection between a TS and its corresponding reactant/product. | A map of the minimum energy path confirming the proposed mechanistic steps. |

| Solvent Modeling | Account for the effect of the reaction medium on energies. | More accurate reaction energy profiles, reflecting the stabilization of charged intermediates and transition states in a polar solvent. |

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 3-Phenyl-1,2-Propandiol, and how do methodological choices impact yield and purity?

- Methodological Answer : Synthesis can proceed via chemical or microbial routes. For chemical synthesis, hydrolysis and amination of epichlorohydrin derivatives (e.g., 3-chloro-1,2-propandiol) using methylamine under optimized molar ratios (4.5:1) and temperatures (80°C) yields ~56.3% . Microbial stereo inversion by Wickerhamomyces anomalous MGR6 offers enantioselective conversion of precursors like (R)-3-chloro-1,2-propandiol, leveraging enzymatic specificity . Purity is enhanced via recrystallization or column chromatography.

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodological Answer : Gas chromatography-tandem mass spectrometry (GC/MS/MS) with isotope-labeled internal standards (e.g., d₅-3-chloro-1,2-propandiol) ensures sensitivity and minimizes matrix interference. Parameters include DB-5MS columns (30 m × 0.25 mm), electron ionization, and multiple reaction monitoring (MRM) for quantifier/qualifier ion transitions (e.g., m/z 79 → 43 and 81 → 44) . Validation requires linearity (R² > 0.995), recovery rates (85–115%), and limits of detection (LOD < 0.1 µg/kg).

Q. How can researchers characterize the physical and spectral properties of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) identifies functional groups, with aromatic protons resonating at δ 7.2–7.5 ppm and hydroxyl groups at δ 2.5–3.5 ppm. Infrared (IR) spectroscopy confirms O-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹). Melting points (mp) and boiling points (bp) are determined via differential scanning calorimetry (DSC) and distillation setups, respectively .

Advanced Research Questions

Q. How can synthesis of this compound be optimized to improve enantiomeric excess and scalability?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., Ru-BINAP complexes) or engineered enzymes (e.g., ketoreductases). Reaction parameters like pH (6.5–7.5), temperature (30–40°C), and cofactor recycling (NADPH/NADH) enhance microbial yields . Scalability is tested via continuous-flow reactors with in-line monitoring (e.g., FTIR) to track intermediates .

Q. What strategies resolve contradictions in experimental data, such as discrepancies in reported bioactivity or stability?

- Methodological Answer : Contradictory bioactivity data may arise from impurity profiles or assay conditions. Orthogonal validation via LC-MS purity checks (>98%) and dose-response curves in multiple cell lines (e.g., RAW264.7, HEK293) clarifies biological relevance . Stability studies under accelerated conditions (40°C/75% RH for 6 months) with HPLC monitoring identify degradation pathways (e.g., oxidation or hydrolysis) .

Q. How can this compound derivatives be designed to enhance pharmacological activity while minimizing toxicity?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on substituent effects. For example, oxadiazole derivatives (e.g., (3-phenyl-1,2,4-oxadiazol-5-yl)methylamine) are synthesized via cyclization of amidoximes, with bioactivity assessed through kinase inhibition assays (e.g., Src, Syk) and cytotoxicity screening (MTT assay, IC₅₀) . Computational docking (AutoDock Vina) predicts binding affinities to target proteins.

Q. What methodologies validate the environmental impact of this compound synthesis routes?

- Methodological Answer : Green metrics (E-factor, atom economy) compare waste generation across routes. Microbial methods reduce solvent use (E-factor < 5 vs. >20 for chemical synthesis) . Life cycle assessment (LCA) quantifies carbon footprint, emphasizing renewable feedstocks (e.g., glycerol) and biocatalysts over traditional reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.